molecular formula C10H13BrClN B1286280 2-(3-Bromophenyl)pyrrolidine hydrochloride CAS No. 1171898-22-8

2-(3-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B1286280
CAS No.: 1171898-22-8
M. Wt: 262.57 g/mol
InChI Key: CVYQYZJNUFUMJY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN and a molecular weight of 262.57392 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring

Preparation Methods

The synthesis of 2-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Bromophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

2-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3-Bromophenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 2-(4-Bromophenyl)pyrrolidine hydrochloride
  • 2-(3-Chlorophenyl)pyrrolidine hydrochloride
  • 2-(3-Fluorophenyl)pyrrolidine hydrochloride

These compounds share a similar pyrrolidine ring structure but differ in the substituents on the phenyl group. The uniqueness of this compound lies in the specific properties imparted by the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

2-(3-bromophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYQYZJNUFUMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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